molecular formula C9H14O3 B13318726 2-Ethyl-5-oxocyclohexane-1-carboxylic acid

2-Ethyl-5-oxocyclohexane-1-carboxylic acid

Cat. No.: B13318726
M. Wt: 170.21 g/mol
InChI Key: BWYMNKMCEWCUFA-UHFFFAOYSA-N
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Description

2-Ethyl-5-oxocyclohexane-1-carboxylic acid is an organic compound with the molecular formula C9H14O3 It is a derivative of cyclohexane, featuring a carboxylic acid group, an ethyl group, and a ketone group on the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-5-oxocyclohexane-1-carboxylic acid can be achieved through several methods. One common approach involves the reaction of cyclohexanone with ethyl acetoacetate in the presence of a base such as sodium ethoxide. This reaction proceeds via a Michael addition followed by cyclization to form the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-5-oxocyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can react with the carbonyl group under acidic or basic conditions.

Major Products Formed

Scientific Research Applications

2-Ethyl-5-oxocyclohexane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-5-oxocyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, while the ketone group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-oxocyclohexanecarboxylate
  • Cyclohexanone-2-carboxylic acid ethyl ester
  • 2-Oxocyclohexanecarboxylic acid ethyl ester

Uniqueness

2-Ethyl-5-oxocyclohexane-1-carboxylic acid is unique due to the presence of both an ethyl group and a ketone group on the cyclohexane ring. This structural feature imparts distinct chemical reactivity and potential biological activity compared to other similar compounds .

Properties

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

2-ethyl-5-oxocyclohexane-1-carboxylic acid

InChI

InChI=1S/C9H14O3/c1-2-6-3-4-7(10)5-8(6)9(11)12/h6,8H,2-5H2,1H3,(H,11,12)

InChI Key

BWYMNKMCEWCUFA-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(=O)CC1C(=O)O

Origin of Product

United States

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